DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfamoyl group attached to a dimethylamine moiety, with a 4-(propan-2-yl)phenyl substituent. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE typically involves the reaction of 4-(propan-2-yl)aniline with dimethylamine and a sulfamoylating agent. One common method includes the use of chlorosulfonic acid as the sulfamoylating agent, which reacts with 4-(propan-2-yl)aniline to form the intermediate sulfonamide. This intermediate is then treated with dimethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
DIMETHYL({[3-METHYL-4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE: Similar structure but with a methyl group at the 3-position.
DIMETHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL})AMINE: Contains a carbamoyl group instead of a sulfamoyl group.
Uniqueness
DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the sulfamoyl group allows for unique interactions with biological targets, differentiating it from similar compounds with different functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(dimethylsulfamoylamino)-4-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)10-5-7-11(8-6-10)12-16(14,15)13(3)4/h5-9,12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJJCQFKJWBDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.